molecular formula C16H14N2 B3062988 1-benzyl-5-phenyl-1H-imidazole CAS No. 53704-79-3

1-benzyl-5-phenyl-1H-imidazole

Cat. No.: B3062988
CAS No.: 53704-79-3
M. Wt: 234.29 g/mol
InChI Key: AWZYHJQWJWUOHS-UHFFFAOYSA-N
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Description

1-Benzyl-5-phenyl-1H-imidazole ( 53704-79-3) is an organic compound with the molecular formula C₁₆H₁₄N₂ and a molecular weight of 234.30 g/mol. This aromatic heterocycle features an imidazole core substituted at the 1-position with a benzyl group and at the 5-position with a phenyl group, forming a scaffold of significant interest in medicinal chemistry research . The 1-benzyl-1H-imidazole structure is a recognized pharmacophore in drug discovery. Scientific literature indicates that derivatives based on this core structure are being actively investigated as potent agonists for the Takeda G-protein-coupled receptor 5 (TGR5), a key target for metabolic disorders such as type 2 diabetes and obesity . Furthermore, structurally similar N-benzyl imidazole compounds have been explored for their inhibitory activity against enzymes like aldosterone synthase (CYP11B2), highlighting the potential of this chemical class in cardiovascular research . The compound's structure also shares characteristics with inhibitors of indoleamine 2,3-dioxygenase (IDO), an immunomodulatory enzyme that is an emerging target in oncology . Researchers value this compound as a versatile building block for synthesizing more complex molecules and for probing biological mechanisms. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

53704-79-3

Molecular Formula

C16H14N2

Molecular Weight

234.29 g/mol

IUPAC Name

1-benzyl-5-phenylimidazole

InChI

InChI=1S/C16H14N2/c1-3-7-14(8-4-1)12-18-13-17-11-16(18)15-9-5-2-6-10-15/h1-11,13H,12H2

InChI Key

AWZYHJQWJWUOHS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C=NC=C2C3=CC=CC=C3

Origin of Product

United States

Synthetic Methodologies and Strategic Reaction Pathways

Foundational Synthetic Routes to the 1-Benzyl-5-phenyl-1H-imidazole Core

Multi-component Cyclocondensation Reactions (MCRs) for Imidazole (B134444) Ring Formation

Multi-component reactions (MCRs) provide an efficient and atom-economical approach to the synthesis of highly substituted imidazoles. For the construction of a this compound, a four-component reaction can be envisioned. This would typically involve the condensation of a 1,2-dicarbonyl compound (such as benzil), an aldehyde, a primary amine (benzylamine), and an ammonium (B1175870) salt (like ammonium acetate) which serves as the nitrogen source for the imidazole ring. isca.mersc.org The use of an acid catalyst, such as p-toluenesulfonic acid (PTSA) or various fluoroboric acid-derived systems, is often employed to facilitate the cyclization and dehydration steps. isca.mersc.org

These one-pot syntheses are advantageous due to their operational simplicity and the ability to generate structural diversity by varying the starting components. isca.me The reaction proceeds through a series of imine formations and condensations, ultimately leading to the desired imidazole core. The choice of catalyst can be crucial in controlling the selectivity of the reaction, especially when there is a possibility of forming both trisubstituted and tetrasubstituted imidazole byproducts. rsc.org

Table 1: Representative Multi-component Reaction for Imidazole Synthesis

Component 1Component 2Component 3Component 4CatalystSolventProduct
BenzilFormaldehydeBenzylamine (B48309)Ammonium Acetate (B1210297)p-TSAEthanol (B145695)This compound

Direct N-Alkylation and C-Arylation Strategies for Substituted Imidazoles

A plausible synthetic route to this compound involves the sequential functionalization of a pre-existing imidazole ring. This strategy can be approached in two ways:

N-Benzylation of 5-phenyl-1H-imidazole: This involves the direct alkylation of the nitrogen atom of 5-phenyl-1H-imidazole with a benzyl (B1604629) halide (e.g., benzyl bromide) in the presence of a base. This is a common and straightforward method for introducing N-substituents to the imidazole core.

C-Arylation of 1-benzyl-1H-imidazole: This more advanced strategy involves the direct C-H arylation of 1-benzyl-1H-imidazole with a phenylating agent. Palladium-catalyzed C-H functionalization has emerged as a powerful tool for the regioselective introduction of aryl groups at the C2, C4, or C5 positions of the imidazole ring. nih.gov The regioselectivity of the arylation can often be controlled by the choice of catalyst, ligands, and reaction conditions. nih.gov Copper-catalyzed N-arylation methods are also well-established for forming C-N bonds with imidazoles. acs.orgresearchgate.netscirp.org

Table 2: Comparison of N-Alkylation and C-Arylation Strategies

StrategyStarting MaterialReagentCatalyst/ConditionsKey Transformation
N-Alkylation5-phenyl-1H-imidazoleBenzyl bromideBase (e.g., NaH)Formation of N-benzyl bond
C-Arylation1-benzyl-1H-imidazolePhenyl bromidePd catalyst, ligand, baseRegioselective C-H activation and C-phenyl bond formation

Precedent from α-Halo Ketone and Aldehyde Condensations in Imidazole Synthesis

The classical Debus-Radziszewski imidazole synthesis and related methodologies utilize the condensation of a dicarbonyl compound, an aldehyde, and ammonia. A variation of this approach involves the use of α-halo ketones. nih.gov For the synthesis of this compound, one could envision a reaction between an appropriate α-amino ketone, derived from an α-halo ketone, and a source of the remaining carbon and nitrogen atoms of the imidazole ring.

Specifically, the condensation of an α-halo ketone with an amidine is a well-established method for forming the imidazole ring. baranlab.org In the context of the target molecule, this could involve the reaction of 2-halo-1-phenylethanone with a benzyl-substituted formamidine. The reaction proceeds via initial nucleophilic substitution of the halide by the amidine nitrogen, followed by cyclization and dehydration to afford the 1,5-disubstituted imidazole.

Regioselective Functionalization Approaches for 1,5-Disubstituted Imidazoles

Achieving specific substitution patterns, such as 1,5-disubstitution, often requires careful regioselective control. While the direct synthesis of 1,5-disubstituted imidazoles can be challenging, several strategies can be employed. One approach involves the use of starting materials with pre-installed functional groups that direct subsequent reactions to the desired positions.

For instance, the synthesis could start from a precursor where the C5-phenyl group is already in place, followed by a regioselective N1-benzylation. Alternatively, methods that allow for the regioselective synthesis of 1,4-disubstituted imidazoles could potentially be adapted. rsc.org Although less common, specific synthetic protocols for 1,5-disubstituted triazoles, which share some synthetic principles with imidazoles, might offer strategic inspiration. organic-chemistry.orgorganic-chemistry.orgnih.govnih.gov The development of regioselective C-H functionalization protocols also provides a modern avenue for the controlled synthesis of 1,5-disubstituted imidazoles. nih.gov

Advanced Catalytic Systems and Sustainable Synthesis Protocols

Transition Metal-Catalyzed Imidazole Synthesis (e.g., Copper, Palladium)

Modern synthetic organic chemistry heavily relies on transition metal catalysis to achieve efficient and selective transformations. The synthesis of this compound can benefit significantly from these advanced catalytic systems.

Copper-Catalyzed Synthesis:

Copper catalysts are versatile and have been employed in various strategies for imidazole synthesis. rsc.orgnih.govacs.orgrsc.orgacs.org These include:

Multi-component reactions: Copper salts can catalyze the one-pot synthesis of substituted imidazoles from readily available starting materials. rsc.org

Cross-cycloaddition reactions: Copper-catalyzed cross-cycloaddition between two different isocyanides can lead to the formation of 1,4-disubstituted imidazoles, and with careful selection of starting materials, this could be adapted for 1,5-disubstituted products. acs.org

N-Arylation/Alkylation: Copper-diamine complexes are effective catalysts for the N-arylation and N-alkylation of imidazoles, providing a direct route to N-substituted products. acs.org

Palladium-Catalyzed Synthesis:

Palladium catalysis offers a powerful toolkit for the construction and functionalization of the imidazole core. acs.orgrsc.orggoogle.comacs.org Key palladium-catalyzed reactions applicable to the synthesis of this compound include:

Direct C-H Arylation: As mentioned earlier, palladium catalysts can selectively activate C-H bonds of the imidazole ring, allowing for the introduction of an aryl group at the C5 position of a 1-benzylimidazole (B160759) precursor. nih.govnih.gov

Decarboxylative Addition/Cyclization: Palladium can catalyze the reaction of aromatic carboxylic acids with functionalized aliphatic nitriles to assemble the imidazole ring. acs.org

Tandem Reactions: Palladium-catalyzed tandem processes, such as a sequential Heck reaction and oxidative amination, can be used to construct complex imidazole-containing systems from simple starting materials. rsc.org

Table 3: Overview of Transition Metal-Catalyzed Reactions for Imidazole Synthesis

MetalReaction TypeSubstratesKey Advantage
CopperMulti-component ReactionAldehydes, dicarbonyls, aminesHigh atom economy, operational simplicity rsc.org
CopperN-ArylationImidazoles, aryl halidesGood functional group tolerance acs.org
PalladiumDirect C-H ArylationImidazoles, aryl halidesHigh regioselectivity nih.gov
PalladiumDecarboxylative CyclizationCarboxylic acids, nitrilesUse of readily available starting materials acs.org

Electrochemical Synthesis of Imidazole Derivatives

Electrochemical synthesis offers a powerful and green alternative to traditional chemical methods by replacing stoichiometric oxidants and metal catalysts with electrical current. acs.org This approach allows for mild reaction conditions and high selectivity. The electrochemical synthesis of substituted imidazoles can be achieved through various pathways, including oxidative tandem cyclization and dehydrogenative C-N bond formation. acs.orgresearchgate.net

For instance, an efficient electrochemical oxidative tandem cyclization of aryl ketones and benzylamines has been shown to produce 1,2,4-trisubstituted-(1H)-imidazoles in very good yields under metal- and oxidant-free conditions. researchgate.net Another method involves an electrochemically induced reaction between vinyl azides and benzyl amines, which proceeds through the generation of electrophilic iodine species and the formation of a 2H-azirine intermediate. nih.govresearchgate.net This process occurs under constant current in an undivided cell, demonstrating the simplicity of the required setup. nih.govorganic-chemistry.org

Table 1: Overview of Electrochemical Synthesis Methods for Imidazole Derivatives
MethodSubstratesKey FeaturesYieldReference
Oxidative Dehydrogenation C–N CouplingN-benzyl-N-(aryl)benzene-1,2-diaminesMetal- and oxidant-free; undivided cell with Pt electrodes.Moderate to good acs.org
Oxidative Tandem CyclizationAryl ketones and benzylaminesMetal- and oxidant-free conditions.Very good researchgate.net
Reaction of Vinyl Azides and Benzyl AminesVinyl azides, Benzyl aminesIodine-mediated; proceeds via 2H-azirine intermediate.30-64% nih.govresearchgate.net
Desulfurization of 2-mercapto-imidazoles2-mercapto-imidazolesBromide-mediated anodic transformation; undivided cell with carbon electrodes.Very good organic-chemistry.org

Green Chemistry Principles in Imidazole Synthesis (e.g., Solvent-Free, Deep Eutectic Solvents)

Adherence to green chemistry principles is paramount in modern synthetic design. For imidazole synthesis, this often involves minimizing or eliminating hazardous solvents and employing recyclable catalysts.

Solvent-Free Synthesis: Solvent-free, or solid-state, reactions offer significant environmental benefits, including reduced waste, lower costs, and often milder reaction conditions and shorter reaction times. asianpubs.orgresearchgate.net One-pot, solvent-free procedures have been developed for synthesizing multi-substituted imidazole derivatives by heating a mixture of reactants, such as a diketone, aldehyde, and ammonium acetate. organic-chemistry.orgasianpubs.org These methods are characterized by their high efficiency, simple setup, and easy product purification. asianpubs.org Microwave irradiation can be combined with solvent-free conditions to further accelerate the reaction, sometimes reducing reaction times from hours to minutes. scirp.org

Deep Eutectic Solvents (DESs): Deep eutectic solvents are emerging as a new class of green solvents and catalysts. rsc.org A DES is a mixture of two or more components, a hydrogen bond acceptor (HBA) and a hydrogen bond donor (HBD), which form a eutectic with a melting point lower than the individual components. rsc.org They are often biodegradable, non-toxic, and inexpensive. nih.gov

In imidazole synthesis, DESs can act as both the reaction medium and the catalyst. researchgate.netnih.gov For example, a ternary DES composed of dimethyl urea, SnCl₂, and HCl has been successfully used for the one-pot, multicomponent synthesis of tri- and tetra-substituted imidazoles with good to excellent yields. researchgate.netnih.gov A key advantage of DESs is their recyclability; the catalyst/solvent system can often be recovered and reused for multiple cycles without a significant loss of activity. researchgate.netnih.gov

Table 2: Green Synthesis Strategies for Imidazoles
Green PrincipleMethodologyKey AdvantagesReference
Solvent-FreeOne-pot heating of benzil, aldehyde, and ammonium acetate at 70°C.High yields, easy setup, mild conditions, reduced waste. asianpubs.org
Solvent-Free + MicrowaveMW irradiation of reactants with an ionic liquid or heteropoly acid catalyst.Short reaction times, high yields, reusable catalysts. scirp.org
Deep Eutectic SolventsUse of a ternary DES (dimethyl urea, SnCl₂, HCl) as dual solvent and catalyst.Cost-effective, environmentally friendly, excellent yields, catalyst recyclability. researchgate.netnih.gov
Deep Eutectic SolventsUse of a protocatechuic acid-based DES as a catalyst.High yields, very short reaction times. rsc.org

Heterogeneous Catalysis for Enhanced Reaction Efficiencies

Heterogeneous catalysts are crucial in developing sustainable synthetic processes, offering advantages such as easy separation from the reaction mixture, reusability, and often high stability and activity. researchgate.nettandfonline.com For the synthesis of multi-substituted imidazoles, a wide range of heterogeneous catalysts have been explored. researchgate.net

These catalysts often function as Lewis acids, activating carbonyl groups towards nucleophilic attack. tandfonline.comrsc.org Examples include:

Metal Oxides: Catalysts like ZrO₂-Al₂O₃ and ZnO nanorods have been used effectively in three-component reactions of a 1,2-diketone, an aldehyde, and ammonium acetate to produce 2,4,5-trisubstituted imidazoles in excellent yields. tandfonline.com

Supported Catalysts: Nickel chloride supported on acidic alumina (B75360) has demonstrated high catalytic performance in ethanol at reflux temperatures. tandfonline.com

Magnetic Nanoparticles: Core-shell magnetic nanoparticles, such as Fe₃O₄ functionalized with a catalytic group, provide a highly efficient and easily recoverable catalytic system. nih.gov For example, an Fe₃O₄–polyethylene glycol–copper catalyst has been used under solvent-free conditions to afford excellent yields. tandfonline.com

The choice of catalyst can significantly impact reaction conditions, with some systems operating efficiently in green solvents like water or under solvent-free conditions. tandfonline.com

Table 3: Selected Heterogeneous Catalysts for Imidazole Synthesis
CatalystReactantsConditionsYieldReference
ZrO₂-Al₂O₃Benzil, aldehydes, NH₄OAc120°C, 20 min91-99.6% tandfonline.com
ZnO nanorods1,2-diketone, aryl aldehydes, NH₄OAcWater, reflux70-90% tandfonline.com
Fe₃O₄–PEG–CuBenzil, aldehydes, NH₄OAc, aromatic aminesSolvent-free, 110°CExcellent tandfonline.com
NiCl₂·6H₂O/Al₂O₃Benzil, aromatic aldehydes, NH₄OAcEthanol, reflux86-94% tandfonline.com

Post-Synthetic Derivatization of the this compound Scaffold

Once the core this compound scaffold is synthesized, it can be further modified to explore its chemical space and optimize its properties for various applications, particularly in medicinal chemistry.

Introduction of Diverse Functionalities for Structure-Activity Relationship Studies

Structure-activity relationship (SAR) studies are fundamental to drug discovery, involving the systematic modification of a lead compound to identify key structural features responsible for its biological activity. For the 1-benzyl-1H-imidazole scaffold, derivatization can be targeted at multiple positions. A study on 1-benzyl-1H-imidazole-5-carboxamide derivatives as TGR5 agonists systematically introduced various functionalities to probe their effect on potency and selectivity. nih.gov By modifying the amide portion and introducing substituents on the benzyl ring, researchers were able to identify compounds with significantly enhanced agonistic activity compared to reference drugs. nih.gov Such studies are crucial for optimizing the therapeutic potential of the imidazole scaffold. nih.govresearchgate.net

Palladium-Catalyzed Cross-Coupling Reactions for Aryl Substitution

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for forming carbon-carbon and carbon-heteroatom bonds, enabling extensive derivatization of aromatic and heteroaromatic cores. nih.gov Reactions like the Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination can be applied to the this compound scaffold.

For instance, a pre-functionalized scaffold (e.g., a halogenated phenyl or benzyl ring) can readily undergo Suzuki coupling with a wide range of boronic acids to introduce new aryl or alkyl groups. rsc.org Furthermore, direct C-H functionalization, a more atom-economical approach, can be employed to selectively introduce substituents at specific positions on the imidazole or attached aryl rings. nih.gov An efficient one-pot procedure involving a sequential Suzuki cross-coupling followed by a direct C-H arylation has been developed for related imidazo[1,2-a]pyrazine (B1224502) systems, demonstrating a powerful strategy for rapid library generation. nih.gov

Table 4: Potential Palladium-Catalyzed Reactions on the Imidazole Scaffold
ReactionCoupling PartnersPotential Application on Scaffold
Suzuki-Miyaura CouplingAryl-Halide + Aryl-Boronic AcidSubstitution on a halogenated phenyl or benzyl ring.
Heck CouplingAryl-Halide + AlkeneIntroduction of vinyl groups on the phenyl or benzyl ring.
Buchwald-Hartwig AminationAryl-Halide + AmineIntroduction of amino functionalities on the phenyl or benzyl ring.
Direct C-H ArylationAryl-C-H + Aryl-HalideFunctionalization at the C2 or C4 position of the imidazole ring.

Modifications of Benzyl and Phenyl Moieties to Modulate Electronic and Steric Effects

Fine-tuning the electronic and steric properties of the this compound molecule can be achieved by introducing substituents onto the benzyl and phenyl rings. These modifications can profoundly influence the molecule's conformation, solubility, metabolic stability, and interaction with biological targets.

Steric Effects: Introducing bulky groups (e.g., tert-butyl) can impose conformational constraints and provide steric hindrance that may enhance selectivity for a particular biological target or prevent metabolic degradation. Conversely, smaller substituents can be used to probe the size limitations of a binding pocket. Studies on nuclear receptor activation have shown that substitution of a phenyl ring with a lipophilic moiety can increase biological activity, whereas an overly bulky group may diminish it by preventing the molecule from fitting into a binding domain. researchgate.net

By strategically combining these modifications, a systematic exploration of the chemical and biological properties of the this compound scaffold can be undertaken.

Elucidation of Reaction Mechanisms and Kinetics

Mechanistic Hypotheses for Cyclization and Condensation Reactions in Imidazole (B134444) Synthesis

The formation of the imidazole ring is fundamentally a process of cyclization and condensation. For a multisubstituted imidazole like 1-benzyl-5-phenyl-1H-imidazole, these reactions can be orchestrated through various synthetic strategies, with the Debus-Radziszewski synthesis and its modifications providing a foundational mechanistic framework. wikipedia.orgresearchgate.netmdpi.com This method typically involves the reaction of a 1,2-dicarbonyl compound, an aldehyde, and a primary amine (in this case, benzylamine) with a source of ammonia. wikipedia.orgmdpi.com

A central feature in many imidazole syntheses is the in-situ formation of imine or protonated iminium intermediates. nih.govfrontiersin.org These species are highly electrophilic and susceptible to nucleophilic attack, which drives the ring-forming cascade.

The mechanism of imine formation is a reversible process that begins with the nucleophilic addition of a primary amine to a carbonyl group. nih.gov This is followed by a proton transfer to form a carbinolamine, which is then protonated under acidic conditions, turning the hydroxyl group into a good leaving group (water). Elimination of water results in the formation of a reactive iminium ion. nih.gov

In the context of synthesizing this compound, a plausible pathway involves the initial condensation of a 1,2-dicarbonyl compound with benzylamine (B48309) and ammonia. One proposed mechanism involves the formation of a diimine from the reaction of the dicarbonyl component and ammonia. wikipedia.orgresearchgate.netscribd.com This diimine then condenses with an aldehyde. wikipedia.orgscribd.com

Alternatively, a copper-catalyzed approach highlights the role of iminium intermediates in constructing N-benzylated imidazoles. In this pathway, an intermediate imine undergoes copper-catalyzed intramolecular cyclization, leading to an iminium salt. A subsequent fragmentation and aromatization step yields the final 1,2,4-trisubstituted imidazole. Although this example leads to a different substitution pattern, the principle of an iminium intermediate facilitating the cyclization is a key mechanistic concept.

A proposed mechanism for the formation of the imidazole ring is outlined below:

Imine/Iminium Formation: An aldehyde reacts with a primary amine (e.g., benzylamine) to form an imine, which can be protonated to an electrophilic iminium ion.

Nucleophilic Addition: A nucleophile, such as the enolate of a ketone or another amine-derived species, attacks the iminium carbon.

Cyclization: Intramolecular nucleophilic attack, often by a nitrogen atom, onto a carbonyl or imine carbon, forms the five-membered ring.

Dehydration/Aromatization: The cyclized intermediate undergoes elimination of water molecules to achieve the stable aromatic imidazole ring.

Catalysis is pivotal in modern imidazole synthesis, offering milder reaction conditions, improved yields, and better regioselectivity. Various transition metals and organocatalysts have been employed, each influencing the reaction pathway and the nature of the transition states. nih.govorganic-chemistry.org

Transition-Metal Catalysis: Copper and rhodium are common catalysts for imidazole synthesis. organic-chemistry.orgnih.gov In a rhodium/copper-catalyzed system for forming related heterocyclic structures, the mechanism proceeds through a series of defined intermediates. nih.gov The process often begins with the coordination of a reactant to the metal catalyst, followed by C-H activation to form a metallacycle intermediate. nih.gov Subsequent migratory insertion and reductive elimination steps lead to the final product and regeneration of the catalyst. beilstein-journals.org For instance, Cu(II)-catalyzed syntheses have been shown to proceed via the formation of a Cu(II) complex that facilitates intramolecular cyclization and subsequent aromatization through oxidation. nih.govnih.gov

The table below summarizes various catalytic systems used in the synthesis of substituted imidazoles, which are applicable to the formation of the target compound.

Catalyst SystemReactantsKey Mechanistic FeatureReference
Samarium triflate (Sm(OTf)₃)Benzil, benzaldehyde, aniline, ammonium (B1175870) acetate (B1210297)Lewis acid catalysis promoting condensation. researchgate.net
Cu(phen)Cl₂Imidazole, benzylidene hydrazine, aldehydeMannich base reaction mechanism. nih.gov
Aqueous HBr in DMSOMethyl ketone, aldehyde, NH₄OAcIn-situ oxidation of ketone to glyoxal (B1671930) followed by condensation. researchgate.net
ZnO Nanoflowerso-phenylenediamine, benzaldehydeHeterogeneous catalysis providing a surface for the reaction. jchr.org
Xylose1,2-phenylenediamine, arylaldehydesGreen, biodegradable catalyst promoting condensation. researchgate.net

Organocatalysis: Non-metal catalysts, such as thiourea (B124793) derivatives, can activate reactants through hydrogen bonding. In some syntheses, these catalysts form supramolecular complexes with intermediates, creating a chiral environment that can influence the reaction's stereochemistry. The activation often involves stabilizing transition states through noncovalent interactions like hydrogen bonds or π-type interactions. acs.org

Intramolecular and Intermolecular Rearrangements in Imidazole Formation

During the synthesis of imidazoles, both intramolecular and intermolecular rearrangements can occur, sometimes leading to unexpected products or providing novel synthetic routes.

Intramolecular Rearrangements: A well-documented example is the photochemical rearrangement of imidazoles. acs.orgnih.gov Upon photoexcitation, substituted imidazoles can undergo isomerization through a formal interchange of ring atoms. acs.org Theoretical studies suggest that these transformations can proceed through different pathways, including one involving conical intersections, which are points where electronic potential energy surfaces cross, providing an efficient funnel for the system to rearrange into a new isomeric structure. acs.orgnih.gov Another pathway involves internal cyclization to a high-energy "Dewar" intermediate, followed by reopening to form the rearranged imidazole. nih.gov While often studied with simple alkyl-imidazoles, these photochemical pathways represent a fundamental type of intramolecular rearrangement in the imidazole family. acs.orgnih.gov

Another significant intramolecular rearrangement is the Dimroth rearrangement, which involves the translocation of a nitrogen atom from an endocyclic to an exocyclic position, or vice versa. researchgate.net This base-catalyzed rearrangement has been observed in 1-substituted-5-aminoimidazoles, providing a route to 4-(N-substituted amino)imidazoles. researchgate.net

Intermolecular Rearrangements: The hetero-Cope rearrangement offers a strategy for synthesizing highly substituted imidazoles. acs.orgsemanticscholar.orgacs.org This sigmatropic rearrangement involves a framework with three heteroatoms and is driven by favorable thermodynamics, including the formation of a strong C=N double bond. acs.org This method can be used to regioselectively produce complex imidazoles that might be difficult to access through traditional condensation methods. semanticscholar.orgacs.org

Kinetic Studies on Reaction Rate Determinations and Optimization Parameters

Kinetic studies are essential for understanding reaction rates and optimizing synthesis conditions such as temperature, catalyst loading, and solvent choice. While specific kinetic data for this compound is scarce in the public literature, studies on analogous systems provide valuable insights.

Optimization of reaction parameters is a practical application of kinetic understanding. Systematic screening of catalysts, solvents, and temperature is a common strategy to maximize product yield and minimize reaction time. researchgate.netresearchgate.netorientjchem.org

The following table illustrates the optimization of reaction conditions for the synthesis of a disubstituted imidazole, which demonstrates the principles applicable to the synthesis of the target compound. researchgate.net

EntryCatalyst (mol%)Solvent (Condensation)Temperature (°C)Yield (%)Reference
1HBr (10)MeOH8569 researchgate.net
2HBr (20)MeOH8561 researchgate.net
3HBr (10)DMF8534 researchgate.net
4HBr (10)EtOH8557 researchgate.net
5HBr (10)PhMe85<5 researchgate.net

This data shows that 10 mol% of HBr in methanol (B129727) at 85°C provided the optimal yield for this specific transformation. researchgate.net Similarly, studies on microwave-assisted synthesis focus on optimizing power and irradiation time to improve yields and reduce reaction times, demonstrating a green chemistry approach to synthesis. orientjchem.org Such optimization studies are crucial for developing efficient and scalable syntheses for complex molecules like this compound. nih.govacs.org

Based on a thorough review of available scientific literature, detailed experimental data for the specific compound "this compound," as required by the requested outline, is not available. Specifically, there are no published single-crystal X-ray diffraction studies or high-resolution 1D and 2D NMR spectroscopic analyses for this exact molecule.

Therefore, it is not possible to generate the requested article on the advanced structural characterization and high-resolution spectroscopic analysis of this compound. The necessary data on molecular conformation, bond geometries, crystal packing, polymorphic forms, and detailed NMR assignments (¹H, ¹³C, COSY, HSQC, HMBC) have not been reported in the accessible scientific literature.

Advanced Structural Characterization and High Resolution Spectroscopic Analysis

Vibrational and Electronic Spectroscopy

Vibrational and electronic spectroscopy provide critical insights into the functional groups and conjugated π-electron systems within the molecule.

Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the characteristic functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For 1-benzyl-5-phenyl-1H-imidazole, the FTIR spectrum is expected to exhibit a series of absorption bands that correspond to the vibrations of its distinct structural components: the imidazole (B134444) ring, the phenyl substituent, and the benzyl (B1604629) group.

Key expected vibrational modes include:

Aromatic C-H Stretching: Sharp, medium-to-weak bands are anticipated in the region of 3100-3000 cm⁻¹. These absorptions arise from the stretching vibrations of the C-H bonds on the phenyl, benzyl, and imidazole rings.

Aliphatic C-H Stretching: Bands corresponding to the methylene (B1212753) (-CH₂-) group of the benzyl substituent are expected just below 3000 cm⁻¹. Specifically, asymmetric and symmetric stretching vibrations typically appear in the 2925-2850 cm⁻¹ range.

C=C and C=N Stretching: The stretching vibrations of the carbon-carbon bonds within the aromatic rings and the carbon-nitrogen bonds of the imidazole ring are expected to produce a series of characteristic sharp peaks in the 1600-1450 cm⁻¹ region. These bands are indicative of the aromatic and heteroaromatic systems.

C-H Bending: Out-of-plane C-H bending vibrations for the substituted benzene (B151609) rings typically give rise to strong absorption bands in the 900-690 cm⁻¹ region. The specific pattern of these bands can often help confirm the substitution pattern of the aromatic rings.

These expected absorption frequencies, summarized in the table below, provide a vibrational fingerprint for this compound, allowing for the unambiguous identification of its core functional groups.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
Aromatic C-H (Phenyl, Imidazole)Stretching3100 - 3000
Aliphatic C-H (Benzyl -CH₂-)Stretching2925 - 2850
Aromatic C=C & Imidazole C=NStretching1600 - 1450
Aromatic C-HOut-of-plane Bending900 - 690

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the excitation of electrons from lower to higher energy orbitals. This technique is particularly useful for analyzing molecules with conjugated π-electron systems. The structure of this compound, containing phenyl and imidazole rings, possesses a conjugated system that gives rise to characteristic electronic transitions.

The primary electronic transitions observed in molecules like this are π → π* (pi to pi antibonding) and n → π* (non-bonding to pi antibonding) transitions.

π → π* Transitions: These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. Due to the extensive conjugation between the phenyl and imidazole rings, strong absorptions corresponding to π → π* transitions are expected. These typically occur at shorter wavelengths (higher energy) in the UV region.

n → π* Transitions: These transitions involve the promotion of an electron from a non-bonding orbital (n), such as the lone pair on the nitrogen atoms of the imidazole ring, to a π* antibonding orbital. These transitions are generally of lower intensity compared to π → π* transitions and occur at longer wavelengths.

The presence of the conjugated phenyl and imidazole rings is expected to result in one or more significant absorption maxima (λmax) in the UV region of the electromagnetic spectrum. The position and intensity of these maxima are sensitive to the extent of conjugation and the solvent environment. The analysis of the UV-Vis spectrum allows for the confirmation of the conjugated electronic system, which is a key structural feature of the molecule.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Weight and Formula Confirmation

Mass spectrometry is an essential analytical technique for determining the molecular weight and elemental composition of a compound. In this method, the molecule is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z).

For this compound, the molecular formula is C₁₆H₁₄N₂. The theoretical monoisotopic mass is calculated to be approximately 234.12 Da. In a typical mass spectrum, the most prominent ion observed would be the molecular ion [M]⁺ or, more commonly in techniques like electrospray ionization (ESI), the protonated molecule [M+H]⁺.

In a study detailing the synthesis of this compound, Liquid Chromatography-Mass Spectrometry (LC-MS) analysis confirmed the presence of the protonated molecule. acs.org The experimentally observed mass-to-charge ratio provides direct confirmation of the compound's molecular weight.

ParameterTheoretical ValueExperimental Finding (LC-MS)Reference
Molecular FormulaC₁₆H₁₄N₂- nih.gov
Monoisotopic Mass234.1157 g/mol - nih.gov
Protonated Molecule [M+H]⁺235.1235m/z = 235 acs.org

High-Resolution Mass Spectrometry (HRMS) would further refine this analysis by providing a highly accurate mass measurement of the molecular ion. This precision allows for the unambiguous determination of the elemental formula (C₁₆H₁₄N₂), distinguishing it from any other combination of atoms that might have the same nominal mass. This confirmation is a cornerstone of structural characterization, providing definitive evidence for the compound's identity.

Computational and Theoretical Investigations

Quantum Chemical Calculations: Density Functional Theory (DFT)

Density Functional Theory (DFT) has become a primary tool for the computational study of organic molecules due to its balance of accuracy and computational cost. DFT methods are used to determine the electronic structure of molecules, providing a basis for analyzing their geometry, reactivity, and other properties. Calculations are typically performed using specific functionals, such as B3LYP, combined with a basis set like 6-31G or higher, to solve the Schrödinger equation approximately.

Geometry optimization is a fundamental computational step to find the lowest energy conformation of a molecule. Using DFT, the bond lengths, bond angles, and dihedral angles of 1-benzyl-5-phenyl-1H-imidazole are adjusted until a stationary point on the potential energy surface is located. This optimized structure corresponds to the most stable arrangement of the atoms.

The electronic structure of the molecule is then analyzed from this optimized geometry. DFT calculations provide detailed information about the distribution of electrons within the molecule, which is key to understanding its properties. For imidazole (B134444) derivatives, computational studies often show a good correlation between the calculated geometric parameters and those determined experimentally via X-ray crystallography. nih.govbohrium.com For instance, in similar structures, the planarity of the imidazole and phenyl rings and the relative orientation of the benzyl (B1604629) group are key features determined through these calculations. nih.gov The optimized geometry is crucial for subsequent analyses, including frontier molecular orbitals and molecular electrostatic potential mapping. nih.gov

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the chemical reactivity of a molecule. The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity.

A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. windows.net Conversely, a small energy gap indicates a molecule is more reactive and less stable. For an imidazole derivative, the HOMO-LUMO energy gap has been calculated at 4.4871 eV, which suggests a high degree of stability and relatively low reactivity, indicative of a charge transfer occurring within the molecule. nih.gov

Table 1: Frontier Molecular Orbital Energies for an Imidazole Derivative nih.gov
ParameterEnergy (eV)
EHOMO-6.2967
ELUMO-1.8096
Energy Gap (ΔE)4.4871

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting how it will interact with other species. The MEP map illustrates the electrostatic potential on the surface of the molecule, identifying regions that are electron-rich (nucleophilic) or electron-poor (electrophilic).

In a typical MEP map, different colors represent different values of electrostatic potential:

Red: Indicates regions of high electron density and negative electrostatic potential, which are susceptible to electrophilic attack.

Blue: Indicates regions of low electron density and positive electrostatic potential, which are favorable for nucleophilic attack.

Green: Represents areas with neutral or zero potential. orientjchem.org

For imidazole derivatives, MEP analysis typically reveals that the most negative regions (red) are localized over the nitrogen atoms of the imidazole ring due to the lone pair of electrons, making them the primary sites for electrophilic interactions. nih.gov The hydrogen atoms, particularly those on the aromatic rings, generally show a positive potential (blue), identifying them as potential sites for nucleophilic interactions. orientjchem.orgnih.gov

Global reactivity descriptors are calculated from the energies of the frontier orbitals (HOMO and LUMO) and provide quantitative measures of a molecule's reactivity and stability. nih.govresearchgate.net These descriptors include:

Chemical Hardness (η): A measure of the molecule's resistance to a change in its electron distribution. A higher value of hardness indicates greater stability and lower reactivity. It is calculated as η = (ELUMO - EHOMO) / 2.

Chemical Softness (S): The reciprocal of chemical hardness (S = 1/η). Soft molecules are more reactive.

Electronegativity (χ): The power of an atom or molecule to attract electrons. It is calculated as χ = -(EHOMO + ELUMO) / 2.

Electrophilicity Index (ω): Measures the ability of a species to accept electrons. It is calculated as ω = μ² / 2η, where μ is the electronic chemical potential (μ ≈ -χ). nih.gov

For a representative imidazole derivative, the chemical hardness was calculated to be 2.2449 eV. nih.gov This relatively high value is consistent with the large HOMO-LUMO gap, confirming the molecule's significant stability. nih.gov

Table 2: Global Reactivity Descriptors
DescriptorValueSignificance
Chemical Hardness (η)2.2449 eV nih.govHigh stability, low reactivity

Thermodynamic Stability and Energetic Profiles

Theoretical calculations are also employed to determine the thermodynamic properties of molecules, such as their stability, which is often quantified by the standard enthalpy of formation.

The standard enthalpy of formation (ΔHf°) is the change in enthalpy when one mole of a substance is formed from its constituent elements in their standard states. This value is a key measure of a molecule's thermodynamic stability. Computational methods like the high-accuracy G2(MP2) or DFT approaches (e.g., B3LYP) can be used to calculate these values.

Prediction of Material-Related Properties

The nonlinear optical (NLO) properties of organic molecules are of significant interest for applications in optoelectronics and photonics. nih.gov Computational quantum chemistry, particularly DFT, has proven to be a powerful tool for predicting the NLO response of molecules. nih.govniscpr.res.in The key parameters that characterize the NLO behavior of a molecule are the dipole moment (μ), the linear polarizability (α), and the first-order hyperpolarizability (β). ijsrset.com

For imidazole derivatives, the NLO response is often associated with intramolecular charge transfer from electron-donating groups to electron-accepting groups through a π-conjugated system. biointerfaceresearch.com In this compound, the phenyl and benzyl groups can influence the electronic distribution within the imidazole core, which is crucial for its NLO properties.

Although specific computational data for this compound is not available, studies on similar benzimidazole (B57391) derivatives provide valuable insights. nih.govbiointerfaceresearch.com DFT calculations at the B3LYP/6-31G(d,p) level of theory are commonly employed to predict these properties. biointerfaceresearch.com The calculated values for related compounds suggest that imidazole derivatives can exhibit significant NLO responses, often exceeding that of standard NLO materials like urea. biointerfaceresearch.com

Below is an interactive data table with representative calculated NLO properties for substituted benzimidazole derivatives, which can serve as an estimate for the properties of this compound.

CompoundDipole Moment (μ) [D]Average Polarizability (α) [x 10⁻²⁴ esu]First Hyperpolarizability (β) [x 10⁻³⁰ esu]
2-phenyl-1H-benzo[d]imidazole4.1516.87.49
N-((1H-benzo[d]imidazol-1-yl)methyl)-N-(2-(trifluoromethyl)phenyl)-4,5-dihydrothiazol-2-amine8.03--
Methyl 1-(p-tolylsulfonyl)-2-(p-tolyl)-1H-benzo[d]imidazole-6-carboxylate6.2446.14-

Note: The values presented are from different studies on related benzimidazole derivatives and are intended for illustrative purposes.

The magnitude of the first hyperpolarizability is a direct measure of the second-order NLO response. The presence of donor and acceptor groups, as well as the extent of π-conjugation, are key factors in enhancing the hyperpolarizability. nih.gov

Molecular Dynamics Simulations for Conformational Sampling and Intermolecular Interactions

Molecular dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of molecular systems. tubitak.gov.trnih.gov For this compound, MD simulations can provide detailed insights into its conformational flexibility and the nature of its intermolecular interactions in various environments, such as in solution or in the solid state. nih.gov

Conformational Sampling:

MD simulations can be employed to explore the potential energy surface of this compound and identify its low-energy conformations. nih.gov By simulating the molecule's trajectory over time, one can observe the transitions between different rotational isomers and determine their relative populations. This is particularly useful for understanding the flexibility of the benzyl and phenyl side chains and their preferred orientations. ijsrset.com The results of such simulations can complement and validate the findings from static quantum chemical calculations of conformer stability.

Intermolecular Interactions:

In a condensed phase, this compound molecules will interact with each other and with solvent molecules. MD simulations can elucidate the nature and strength of these interactions. nih.gov Key intermolecular interactions that can be studied include:

π-π stacking: The aromatic phenyl and imidazole rings can engage in stacking interactions, which are important for the packing of molecules in the solid state and for self-association in solution. nih.gov

Hydrogen bonding: Although this compound does not have a traditional hydrogen bond donor, the nitrogen atoms of the imidazole ring can act as hydrogen bond acceptors, interacting with solvent molecules like water or with other molecules containing acidic protons. nih.gov

By analyzing the radial distribution functions and calculating the interaction energies between different molecular components, MD simulations can provide a quantitative understanding of how this compound interacts with its surroundings. mdpi.com This information is valuable for predicting its solubility, miscibility, and other macroscopic properties.

Structure Activity Relationship Sar Studies for Biological Response Potential

Correlating Structural Modifications with In Vitro Receptor or Enzyme Inhibition

The potency and selectivity of 1-benzyl-5-phenyl-1H-imidazole analogs can be significantly altered by chemical modifications at three primary locations: the N-1 benzyl (B1604629) group, the C-5 phenyl ring, and the imidazole (B134444) core itself. These modifications influence the compound's steric, electronic, and hydrophobic properties, which in turn dictate its binding affinity and interaction with biological targets.

Impact of N-1 Benzyl Substitutions on Target Binding Affinity

The N-1 benzyl group plays a critical role in the molecular recognition of this compound analogs. Modifications to this group can directly impact the compound's binding affinity for its target receptor or enzyme. The nature and position of substituents on the benzyl ring can lead to enhanced or diminished biological activity.

Research on analogous heterocyclic scaffolds, such as N-benzyl-2-phenylpyrimidin-4-amine derivatives, has demonstrated that substitutions on the benzyl ring are generally well-tolerated. For instance, the introduction of a 4-phenyl group on the benzylamine (B48309) moiety resulted in a comparable IC50 value to the unsubstituted parent compound, suggesting that this position can be modified to modulate physicochemical properties without compromising potency nih.gov.

In a series of 1-benzyl-1H-benzimidazole derivatives, the nature of the N-1 substituent was found to be a key determinant of biological activity. While specific data on this compound is limited, studies on related benzimidazoles show that the N-1 position can significantly influence chemotherapeutic efficacy researchgate.net. For example, in a series of N-alkylated-2-(substituted phenyl)-1H-benzimidazole derivatives, the length of the alkyl chain at the N-1 position had a pronounced effect on antiproliferative activity researchgate.net.

The following table illustrates the hypothetical impact of substitutions on the N-1 benzyl ring on target binding affinity, based on general principles observed in related heterocyclic compounds.

Compound N-1 Benzyl Substituent Hypothetical Target Binding Affinity (IC50, nM)
A H (unsubstituted)100
B 4-Fluoro80
C 4-Methoxy120
D 4-Trifluoromethyl90
E 2,4-Dichloro70

Note: The data in this table is illustrative and intended to demonstrate the potential effects of substitutions based on general SAR principles.

Influence of C-5 Phenyl Substitutions on Molecular Recognition

The C-5 phenyl ring is another critical component for molecular recognition and binding affinity. Substituents on this ring can influence the electronic properties and steric interactions of the molecule with its biological target.

In a study of 2,4-diphenyl-1H-imidazole analogs as CB2 receptor agonists, substitutions on the phenyl rings were shown to significantly affect potency and selectivity mdpi.com. Similarly, for 2-(fluorophenyl)-1H-benzimidazole derivatives, the position of the fluorine atom on the phenyl ring had a notable impact on antiproliferative activity, with ortho- and para-substituted compounds generally showing higher activity than their meta-counterparts nih.gov.

For 1,5-diaryl-1H-imidazole-4-carboxylate esters, it was observed that electron-withdrawing groups on the 5-aryl ring led to better yields in their synthesis, suggesting an electronic influence on the imidazole core nih.gov. This electronic modulation can also translate to differences in biological activity.

The table below provides a hypothetical representation of how substitutions on the C-5 phenyl ring might influence target binding affinity.

Compound C-5 Phenyl Substituent Hypothetical Target Binding Affinity (IC50, nM)
F H (unsubstituted)100
G 4-Chloro75
H 4-Methyl110
I 3-Nitro150
J 4-Hydroxy95

Note: The data in this table is illustrative and based on general SAR principles observed in related diaryl-substituted heterocyclic compounds.

Effects of Additional Substituents on the Imidazole Ring System and Its Interaction with Biological Targets

Direct substitution on the imidazole ring of the this compound scaffold can also profoundly affect its biological activity. The imidazole ring itself can participate in various non-covalent interactions with biological targets, including hydrogen bonding and π-π stacking.

In a study on 1,5-disubstituted imidazole AT(1) Angiotensin II receptor antagonists, the reorientation of substituents at the 2- and 5-positions of the imidazole ring was shown to retain high binding affinity, highlighting the importance of the spatial arrangement of these groups nih.govresearchgate.net.

Furthermore, research on 1-benzyl-1H-imidazole-5-carboxamide derivatives as TGR5 agonists demonstrated that the introduction of a carboxamide group at the C-5 position, in place of a phenyl ring, led to potent agonistic activity nih.gov. This indicates that replacing the C-5 phenyl ring with other functional groups can lead to novel biological activities.

Rational Design Strategies Based on SAR Insights

The insights gained from SAR studies are instrumental in the rational design of novel analogs with improved potency, selectivity, and pharmacokinetic properties. These strategies involve the targeted modification of the lead compound to enhance its molecular recognition by the biological target and to optimize its drug-like properties.

Design of Analogs with Optimized Molecular Recognition and Ligand Efficiency

Rational drug design aims to create molecules that bind to their target with high affinity and selectivity. This can be achieved by leveraging the SAR data to introduce modifications that enhance favorable interactions and minimize unfavorable ones. For the this compound scaffold, this could involve:

Fine-tuning N-1 Benzyl Substituents: Based on the SAR, specific electron-donating or electron-withdrawing groups can be placed at optimal positions on the benzyl ring to maximize binding affinity. For example, if a hydrogen bond donor is required in the target's binding pocket, a hydroxyl or amino group could be introduced.

Optimizing C-5 Phenyl Substitutions: Similarly, the C-5 phenyl ring can be decorated with substituents that complement the steric and electronic environment of the binding site.

Improving Ligand Efficiency: Ligand efficiency (LE) is a measure of the binding energy per non-hydrogen atom. By optimizing the size and functionality of the substituents, it is possible to design smaller, more efficient molecules that achieve high potency.

Exploration of Isosteric Replacements and Bioisosterism for Modulating Activity

Isosteric and bioisosteric replacements are key strategies in medicinal chemistry to modulate the biological activity and physicochemical properties of a lead compound nih.gov. This involves replacing a functional group with another that has similar steric and electronic properties.

Ring Bioisosterism: The imidazole ring itself can be considered a bioisostere of other five-membered heterocycles. For instance, in a study on neurolysin activators, an imidazole-based bioisostere was found to enhance potency and metabolic stability compared to the original amide-containing peptidomimetic leads acs.org.

Functional Group Bioisosteres: Specific functional groups on the N-1 benzyl or C-5 phenyl rings can be replaced with their bioisosteres. For example, a carboxylic acid group could be replaced with a tetrazole to improve metabolic stability and bioavailability ctppc.org.

Scaffold Hopping: In a broader sense, the entire this compound scaffold can be replaced by a structurally different core that maintains the key pharmacophoric features required for biological activity. This approach, known as scaffold hopping, can lead to the discovery of novel chemical series with improved properties mdpi.com.

By systematically applying these rational design strategies, medicinal chemists can leverage the SAR of the this compound scaffold to develop new and improved therapeutic agents.

Molecular Docking and Ligand-Protein Interaction Profiling

The biological potential of this compound and its derivatives has been extensively investigated using computational methods. Molecular docking and interaction profiling serve as powerful tools to predict and rationalize the binding of these compounds to various biological targets, providing a foundation for understanding their structure-activity relationships.

Molecular docking studies have been instrumental in elucidating the binding modes of this compound analogs with several key enzymes and receptors, offering insights into their inhibitory potential. These in silico analyses predict the preferred orientation of the ligand within the active site of a protein, which is crucial for initiating a biological response.

For instance, derivatives of 1-benzyl-1H-imidazole have been identified as potent and selective inhibitors of Aldosterone (B195564) Synthase (CYP11B2), an important target for cardiovascular diseases. Docking investigations suggest that the phenyl group at the 5-position of the imidazole ring fits rigidly into the active site pocket of CYP11B2. acs.org This specific orientation is thought to "lock" the compound into a particular conformation, enhancing its inhibitory activity. acs.org In studies targeting Indoleamine 2,3-Dioxygenase (IDO), a key enzyme in immune regulation, the binding of the N-1 nitrogen of the imidazole ring to the heme iron in the active site was confirmed to be critical for inhibitory action. nih.gov The absence of activity in N-1 substituted derivatives further validated this binding mode prediction. nih.gov

Furthermore, in silico studies on related imidazole scaffolds have predicted significant binding affinities for a range of other important biological targets. Docking analyses of 1-benzyl-2-phenyl-1H-benzimidazole derivatives showed strong binding affinities, ranging from -8.3 to -9.0 kcal/mol for liver alcohol dehydrogenase and -9.2 to -10.0 kcal/mol for an antihypertensive protein hydrolase. biointerfaceresearch.com Similarly, imidazole derivatives have been docked against cyclooxygenase (COX) enzymes, with several compounds exhibiting significant glide scores, suggesting potential as analgesic agents. researchgate.net In the context of cancer therapy, imidazole derivatives were designed and docked into the epidermal growth factor receptor (EGFR) binding pocket, showing conserved hydrogen bond interactions with key residues like MET769. nih.gov

These computational predictions provide a valuable framework for the rational design of new, more potent, and selective inhibitors based on the this compound scaffold.

Table 1: Predicted Binding Modes of this compound Derivatives with Various Biological Targets

Target Enzyme/Receptor Derivative Series Predicted Binding Affinity/Score Key Binding Mode Observations
Aldosterone Synthase (CYP11B2) 5-substituted 1-benzyl-1H-imidazoles IC50 in low nanomolar range (e.g., 1.7 nM) acs.org The phenyl group at the 5-position fits rigidly into the active site, locking the conformation. acs.org
Indoleamine 2,3-Dioxygenase (IDO) 4-phenyl-imidazole (4-PI) derivatives Kᵢ values similar to IC50 values nih.gov The N-1 nitrogen of the imidazole ring binds directly to the heme iron at the active site. nih.gov
Antihypertensive Protein Hydrolase 1-benzyl-2-phenyl-1H-benzimidazoles -9.2 to -10.0 kcal/mol biointerfaceresearch.com Not specified.
Liver Alcohol Dehydrogenase 1-benzyl-2-phenyl-1H-benzimidazoles -8.3 to -9.0 kcal/mol biointerfaceresearch.com Not specified.
Cyclooxygenase-2 (COX-2) Benzylidene-2-phenyl-1H-imidazol-5(4H)-one Significant glide score researchgate.net Not specified.
Epidermal Growth Factor Receptor (EGFR) 5-Amino-1-phenyl-1H-imidazole derivatives Favorable docking scores nih.gov The phenyl ring orients towards the DFG motif; conserved hydrogen bonds with MET769. nih.gov

The stability of the ligand-protein complex predicted by molecular docking is governed by a variety of intermolecular interactions. For this compound and its analogs, hydrogen bonding and π-π stacking are consistently identified as crucial for high-affinity binding.

π-π Stacking and Hydrophobic Interactions: The presence of two phenyl rings and an aromatic imidazole core in this compound provides ample opportunity for π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan in the binding pocket. These interactions are a significant driving force for binding and can enhance the coupling between the ligand and the protein. nih.govrsc.org Studies on imidazole-based systems have demonstrated that slipped π-π intermolecular stacking can occur between the imidazole and benzene (B151609) rings of adjacent molecules, with centroid-centroid distances around 3.5 Å. researchgate.net Computational analyses have confirmed that through-space π-π interactions and NH-π interactions contribute significantly to the intramolecular stabilization of the imidazolium cation, which is relevant for binding in a protonated state. vu.nl In addition to stacking, these aromatic rings can fit into hydrophobic pockets within the active site. For instance, in studies of KDM4A inhibitors, the rotation of a phenylalanine side chain (Phe114) was observed to open a small hydrophobic pocket that accommodates the inhibitor molecule. acs.org

The combination of specific hydrogen bonds and more diffuse hydrophobic and π-π stacking interactions dictates the binding affinity and selectivity of this compound derivatives for their respective biological targets.

Table 2: Key Intermolecular Interactions for Imidazole-Based Compounds in Protein Binding Pockets

Interaction Type Interacting Ligand Moiety Interacting Protein Residue/Moiety Significance
Hydrogen Bonding Imidazole N-H or N Polar amino acid residues (e.g., MET769, Ser347) nih.govresearchgate.net Anchors the ligand in the active site; critical for affinity and selectivity. nih.govnih.gov
Heme Coordination Imidazole N-1 Nitrogen Heme iron Essential for inhibition of heme-containing enzymes like IDO. nih.gov
π-π Stacking Phenyl rings, Imidazole ring Aromatic residues (e.g., Phenylalanine, Tyrosine) acs.org Stabilizes the ligand within the binding pocket; enhances binding affinity. nih.govresearchgate.netrsc.org
Hydrophobic Interactions Benzyl group, Phenyl group Hydrophobic pocket (e.g., formed by Phe114, Glu118, Tyr209) acs.org Contributes to binding affinity by displacing water molecules. acs.org
NH-π Interactions Imidazole N-H Aromatic rings of protein residues Contributes to the stabilization of the bound complex. vu.nl

Applications in Advanced Chemical Fields Non Biological, Non Clinical

Coordination Chemistry and Metal Complexation

The field of coordination chemistry extensively utilizes heterocyclic molecules, with imidazole (B134444) and its derivatives being prominent examples due to their electron-rich nature and ability to form stable complexes with a variety of metal ions. researchgate.net

1-Benzyl-5-phenyl-1H-imidazole as a Versatile N-Donor Ligand

This compound is an effective N-donor ligand. The imidazole ring contains two nitrogen atoms; the pyrrole-type nitrogen (N1) is typically involved in bonding with the benzyl (B1604629) substituent, while the pyridine-type, sp²-hybridized nitrogen (N3) possesses a lone pair of electrons available for coordination with metal centers. researchgate.netazjournalbar.com This makes the molecule a potent monodentate ligand, forming a coordinate bond via this nitrogen atom.

The electron-donating character of similar imidazole derivatives, such as 1-benzylimidazole (B160759), has been demonstrated through the formation of charge-transfer (CT) molecular complexes with σ- and π-acceptors like iodine, 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), and tetracyanoethylene (B109619) (TCNE). nih.gov Spectrophotometric studies of these interactions help quantify the electronic properties and affirm the capacity of the imidazole nitrogen to engage in coordinate bonding. nih.gov

Synthesis and Characterization of Transition Metal Complexes with Imidazole Ligands

The general procedure involves dissolving the imidazole ligand and the metal salt, such as cobalt(II) chloride, in a solvent like ethanol (B145695). The reaction mixture is then stirred, often with heating, to facilitate the complexation reaction. Upon cooling or solvent evaporation, the resulting metal complex crystallizes and can be isolated.

Characterization of these newly formed complexes is achieved through a suite of analytical techniques. Elemental analysis confirms the stoichiometric ratio of metal to ligand in the complex. researchgate.net Spectroscopic methods such as Fourier-transform infrared (FT-IR) and UV-visible (UV-Vis) spectroscopy provide insight into the metal-ligand bonding and the electronic environment of the metal center. researchgate.netnih.gov

Spectroscopic and Crystallographic Investigation of Coordination Geometries and Metal-Ligand Bonding

In a study of a closely related compound, [CoCl₂(1-benzyl-5-methyl-1H-imidazole)₂], X-ray analysis revealed a monomeric, tetra-coordinated structure. researchgate.net The cobalt(II) center is coordinated by two nitrogen atoms from the imidazole ligands and two chloride ions, resulting in a quasi-regular tetrahedral geometry. researchgate.net The crystal packing in this complex is stabilized by π–π stacking interactions between the imidazole and phenyl rings of adjacent molecules. researchgate.net

Spectroscopic methods corroborate the structural findings. In FT-IR spectroscopy, the coordination of the imidazole ligand to the metal center is often indicated by a shift in the vibrational frequency of the C=N bond compared to the free ligand. nih.gov UV-Vis spectroscopy provides information about the d-d electronic transitions of the metal ion, which are characteristic of its coordination environment and geometry. researchgate.netresearchgate.net

Theoretical Elucidation of Electronic Structure and Reactivity of Metal Complexes

Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for understanding the electronic structure and reactivity of metal complexes. ekb.egnih.gov DFT calculations can accurately predict the geometries of ligands and their metal complexes, which can then be compared with experimental data from X-ray crystallography. ekb.eg

These theoretical studies provide deep insights into the nature of metal-ligand bonding. Analyses such as Natural Bond Orbital (NBO) analysis can quantify the degree of covalency and the nature of the donor-acceptor interactions between the ligand's nitrogen atom and the metal's d-orbitals. orientjchem.org Furthermore, Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), helps to explain the electronic transitions observed in UV-Vis spectra and predict the reactivity of the complex. orientjchem.org Time-dependent DFT (TD-DFT) calculations can simulate electronic absorption spectra, aiding in the assignment of experimental spectral bands. rsc.org

Materials Science Applications

The rigid, aromatic structure of the imidazole ring makes it an excellent building block for functional organic materials. Its inherent electronic properties, which can be tuned through substitution, have led to its exploration in various areas of materials science.

Exploration of Imidazole Scaffolds in Organic Electronics and Light-Emitting Devices

Imidazole derivatives are widely investigated for their use in organic light-emitting diodes (OLEDs). tandfonline.com Their strong electron-withdrawing character makes them suitable for use as emitters, host materials, and electron-transporting materials (ETMs) within the multilayered structure of an OLED device. tandfonline.com The imidazole core is thermally stable, which is a crucial property for the fabrication and longevity of OLEDs. tandfonline.com

Compounds featuring phenanthroimidazole and benzimidazole (B57391) scaffolds have demonstrated significant success in this area. tandfonline.com For example, derivatives of carbazole (B46965) and diphenyl imidazole have been used as fluorescent emitters for deep-blue OLEDs and as host materials for green and red phosphorescent OLEDs. mdpi.com The performance of these devices is directly related to the molecular structure of the imidazole-containing compound.

The this compound framework possesses the key features for such applications. The imidazole core provides the necessary electronic and thermal properties, while the benzyl and phenyl groups offer sites for further functionalization. By attaching various electron-donating or electron-withdrawing groups to these phenyl rings, the HOMO and LUMO energy levels of the molecule can be precisely tuned. This allows for the optimization of charge injection/transport properties and the color of light emission, making such scaffolds highly adaptable for creating efficient and stable OLEDs.

Catalysis and Synthetic Intermediates

The imidazole scaffold is a cornerstone in the design of chiral ligands for asymmetric catalysis. upce.cz Its nitrogen atoms can effectively coordinate with transition metals, forming stable complexes that catalyze stereoselective reactions. upce.cz While imidazoles themselves are used, the related imidazoline (B1206853) (4,5-dihydro-1H-imidazole) derivatives are particularly prominent as privileged chiral ligands. researchgate.netchinesechemsoc.org The additional N-substituent on the imidazoline ring allows for fine-tuning of steric and electronic properties, which is crucial for achieving high enantioselectivity. researchgate.net

Imidazole-based tridentate ligands have been successfully applied in copper(II)-catalyzed nitroaldol (Henry) reactions, demonstrating their capacity to create a chiral environment around the metal center. upce.cz The development of axially chiral imidazoles represents another advanced application, where the restricted rotation around the aryl-imidazole bond creates a stable chiral axis for catalysis. nih.gov Chiral ligands based on bis(imidazolinyl) frameworks have also shown utility in copper-catalyzed asymmetric Friedel–Crafts alkylations, producing valuable enantiomerically enriched products. nih.gov The benzyl and phenyl groups, such as those in this compound, can play a key role in defining the steric environment of the catalytic pocket, influencing substrate approach and, consequently, the stereochemical outcome of the reaction.

The imidazole ring is a fundamental and versatile building block in organic synthesis, prized for its stability and the array of chemical transformations it can undergo. lifechemicals.comnih.govresearchgate.net The this compound structure serves as a valuable scaffold that can be further functionalized to produce more complex and often biologically active molecules.

The synthesis of derivatives such as methyl this compound-4-carboxylate demonstrates how the core imidazole structure can be elaborated with additional functional groups, opening pathways to a wider range of compounds. chemsynthesis.com The imidazole ring can be N-alkylated, and the phenyl rings can be subjected to electrophilic substitution, allowing for systematic structural modifications. researchgate.net For example, this compound has been synthesized as an intermediate in the development of inhibitors for the enzyme Indoleamine 2,3-Dioxygenase. nih.gov Similarly, the synthesis of novel 1-benzyl-1H-imidazole-5-carboxamide derivatives highlights its role as a foundational structure for creating new chemical entities. nih.gov This utility makes imidazole-based compounds essential tools for chemists in fields ranging from materials science to medicinal chemistry. lifechemicals.comresearchgate.net

Table 2: Mentioned Compounds

Compound Name
This compound
1,3,5-tris(1H-benzo[d]imidazole-2-yl)benzene
N-{2-[2-(5-methyl-1H-pyrazol-3-yl)acetamido]-phenyl}benzamide monohydrate
4-(4,5-diphenyl-1H-imidazole)-N,N-dimethylbenzenamine
4,5-diphenyl-1-vinylimidazole
methyl this compound-4-carboxylate
Indoleamine 2,3-Dioxygenase

Future Research Directions and Perspectives

Development of Novel and Highly Efficient Stereoselective Synthetic Routes

The synthesis of imidazole (B134444) derivatives has evolved significantly, with numerous methods available for creating substituted imidazoles. rsc.orgresearchgate.netwisdomlib.orgderpharmachemica.com However, the development of stereoselective synthetic routes for chiral imidazoles remains a critical area of research. acs.org Future efforts should focus on creating novel and efficient methods for the asymmetric synthesis of 1-benzyl-5-phenyl-1H-imidazole derivatives, particularly those with chiral centers.

Key areas for development include:

Chiral Catalysts: The design and application of novel chiral catalysts, such as bicyclic imidazole catalysts, could enable highly enantioselective syntheses. acs.orgrsc.orgthieme-connect.com These catalysts can facilitate asymmetric transformations with high stereoselectivity, providing access to enantiopure imidazole derivatives. acs.org

Dynamic Kinetic Resolution: Exploring dynamic kinetic resolution processes could be a powerful strategy for the synthesis of specific stereoisomers from racemic mixtures. thieme-connect.com

Cation-Directed Desymmetrization: This innovative approach has shown promise for the synthesis of axially chiral imidazoles and could be adapted for the stereoselective synthesis of this compound analogs. nih.gov

Progress in these areas will not only provide access to a wider range of stereochemically defined imidazole derivatives but also contribute to the broader field of asymmetric synthesis.

Integration of Advanced Computational Modeling for De Novo Design and Property Prediction

Computational chemistry has become an indispensable tool in modern drug discovery and materials science, offering powerful methods for the de novo design and property prediction of novel molecules. nih.govmdpi.comresearchgate.net For this compound, the integration of advanced computational modeling can accelerate the discovery of new derivatives with tailored properties.

Future computational studies should focus on:

Molecular Docking and Dynamics: Utilizing molecular docking and dynamics simulations to predict the binding affinities and interaction modes of this compound derivatives with biological targets. nih.govmdpi.commdpi.com This can guide the design of potent and selective inhibitors for various enzymes and receptors. nih.gov

Quantum Chemical Calculations: Employing Density Functional Theory (DFT) and other quantum chemical methods to predict the electronic structure, reactivity, and spectroscopic properties of new derivatives. researchgate.net This can aid in understanding their chemical behavior and designing molecules with specific electronic or optical properties.

ADMET Prediction: Using computational models to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of novel compounds, which is crucial for the early stages of drug development. mdpi.com

The synergy between computational modeling and experimental synthesis will be pivotal in the rational design of next-generation imidazole-based compounds.

Computational TechniqueApplication in this compound Research
Molecular DockingPredicting binding modes with therapeutic targets
Molecular DynamicsSimulating the dynamic behavior of ligand-protein complexes
DFT CalculationsDetermining electronic properties and reactivity
QSAREstablishing structure-activity relationships
ADMET PredictionAssessing drug-likeness and potential toxicity

Exploration of Uncharted Application Domains for Imidazole Scaffolds in Material Science and Catalysis

While imidazoles are well-established in medicinal chemistry, their potential in material science and catalysis is an area ripe for exploration. researchgate.netnih.gov The unique electronic and coordination properties of the imidazole ring make it an attractive building block for functional materials and catalysts. researchgate.netnih.gov

Potential uncharted application domains include:

Fluorescent Materials: Investigating the use of this compound derivatives in the development of novel fluorescent materials, including those for organic light-emitting diodes (OLEDs). rsc.org

Proton-Conducting Materials: Exploring the potential of imidazole-based polymers and composites for applications in fuel cell membranes due to their ability to facilitate proton transport. acs.org

Heterogeneous Catalysts: Developing solid-supported imidazole derivatives as recyclable and efficient heterogeneous catalysts for a variety of organic transformations. researchgate.net

Metal-Organic Frameworks (MOFs): Utilizing this compound as a ligand for the construction of novel MOFs with applications in gas storage, separation, and catalysis.

Expanding the application of imidazole scaffolds beyond their traditional roles will open up new avenues for innovation in materials science.

Interdisciplinary Research Synergies for Comprehensive Understanding of this compound Chemistry

A comprehensive understanding of the chemistry and potential of this compound can only be achieved through a collaborative, interdisciplinary approach. Synergies between different scientific disciplines will be crucial for unlocking the full potential of this versatile scaffold.

Key interdisciplinary collaborations should involve:

Medicinal Chemistry and Biology: Integrating synthetic chemistry with biological screening to identify and optimize new therapeutic agents. nih.govdovepress.com

Computational Chemistry and Experimental Chemistry: A close feedback loop between computational prediction and experimental validation will accelerate the design-synthesis-test cycle. researchgate.net

Materials Science and Organic Synthesis: Collaboration between materials scientists and synthetic chemists to design and create novel imidazole-based materials with tailored properties. researchgate.net

Pharmacology and Toxicology: In-depth pharmacological and toxicological studies are essential to ensure the safety and efficacy of any new imidazole-based drug candidates.

Such interdisciplinary efforts will undoubtedly lead to a more holistic understanding of this compound and pave the way for its application in diverse scientific and technological fields.

Q & A

Q. Advanced Protocol :

  • In vitro : Measure Ca²⁺ influx inhibition in HEK293 cells expressing recombinant human TRPV1 using FLIPR assays. IC₅₀ values <10 nM (e.g., 4.6 nM for mavatrep ) indicate high potency.
  • In vivo : Use carrageenan-induced thermal hypersensitivity models (ED₈₀: 0.5 mg/kg) with plasma exposure monitoring via LC-MS/MS .
  • SAR Insights : Trifluoromethyl groups enhance membrane permeability, while vinyl linkages improve target engagement .

What are best practices for refining crystal structures of benzyl-imidazole complexes?

Q. Methodology :

  • Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) with SHELXD for phase solution and SHELXL for refinement. R-factor convergence <5% ensures accuracy .
  • Disorder Handling : Apply ISOR and DELU restraints in SHELXL to model flexible benzyl groups.
  • Validation : Check PLATON alerts for missed symmetry or solvent-accessible voids (>50 ų requires SQUEEZE ).

How to troubleshoot low yields in Suzuki-Miyaura coupling of 5-bromo-imidazole precursors?

Q. Troubleshooting Guide :

  • Catalyst Optimization : Replace Pd(PPh₃)₄ with XPhos-Pd-G3 for higher turnover (yield improvement: 60% → 85% ).
  • Base Selection : Potassium phosphate outperforms carbonate in polar aprotic solvents (e.g., 1,4-dioxane) by stabilizing boronate intermediates .
  • Oxygen Sensitivity : Conduct reactions under inert atmosphere if aryl boronic acids oxidize to phenolic byproducts .

What computational tools predict ADMET properties of this compound drug candidates?

Q. Workflow :

Docking : Use AutoDock Vina to screen EGFR binding (e.g., ΔG < −8 kcal/mol for 2-phenyl-benzimidazoles ).

ADMET Prediction : SwissADME estimates bioavailability (TPSA < 90 Ų) and CYP450 inhibition (2C9/3A4 liabilities).

Toxicity : ProTox-II flags hepatotoxicity (e.g., mitochondrial membrane disruption ).

How does substituent position (ortho/meta/para) on the phenyl ring affect photophysical properties?

Q. Data-Driven Analysis :

  • Para-Substituents : Electron-withdrawing groups (e.g., -CF₃) redshift fluorescence λmax by 20–30 nm via conjugation extension .
  • Ortho-Substituents : Steric hindrance reduces quantum yield (Φ: 0.45 → 0.25) by promoting non-radiative decay .
  • Meta-Substituents : Moderate effects; -OCH₃ enhances solubility without altering λmax significantly .

What high-throughput techniques accelerate imidazole library synthesis?

Q. Advanced Approaches :

  • Automated Liquid Handling : Combine 1-benzylimidazole cores with diverse aryl halides (96-well plate format, 0.1 mmol scale ).
  • Microwave Reactors : Reduce reaction times (6 h → 15 min) for SNAr reactions at 150°C .
  • Parallel Chromatography : Flash purification with Biotage Isolera™ systems achieves >95% purity across 20 compounds/day .

How to validate synthetic intermediates via HRMS and 2D-NMR?

Q. Step-by-Step Validation :

HRMS : Confirm [M+H]⁺ for this compound (C₁₆H₁₅N₂⁺: m/z 235.1235) with <2 ppm error .

¹H-¹³C HSQC : Correlate aromatic protons (δ 7.3 ppm) with carbons at 120–130 ppm.

NOESY : Detect spatial proximity between benzyl CH₂ and imidazole C2-H to confirm regiochemistry .

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